molecular formula C37H53N3O10 B13722553 DBCO-PEG8-amine TFA salt

DBCO-PEG8-amine TFA salt

Cat. No.: B13722553
M. Wt: 699.8 g/mol
InChI Key: RNQRJPMIQPZGDT-UHFFFAOYSA-N
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Description

DBCO-PEG8-amine TFA salt is a compound that features a dibenzocyclooctyne (DBCO) moiety, an 8-unit polyethylene glycol (PEG8) linker, and an amine functional group. This compound is widely used in pharmaceutical research and development, particularly for the site-specific conjugation of biomolecules such as proteins, nucleic acids, and small molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG8-amine TFA salt involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG8-amine TFA salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DBCO-PEG8-amine TFA salt has a wide range of applications in scientific research:

    Chemistry: Used for the site-specific conjugation of small molecules and polymers.

    Biology: Facilitates the labeling and visualization of biomolecules, such as proteins and nucleic acids, through click chemistry.

    Medicine: Employed in the development of targeted drug delivery systems and bioimaging agents.

    Industry: Utilized in the production of bioconjugates for diagnostics and therapeutics .

Mechanism of Action

The mechanism of action of DBCO-PEG8-amine TFA salt involves:

    DBCO Moiety: The strained alkyne of the DBCO moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions.

    PEG8 Linker: Enhances the solubility and flexibility of the compound, improving its performance in biological systems.

    Amine Group: Acts as a reactive site for further conjugation or modification

Comparison with Similar Compounds

Similar Compounds

    DBCO-amine TFA salt: Contains a DBCO moiety and an amine group but lacks the PEG8 linker.

    DBCO-PEG4-amine TFA salt: Similar structure but with a shorter PEG linker.

    DBCO-PEG12-amine TFA salt: Similar structure but with a longer PEG linker .

Uniqueness

DBCO-PEG8-amine TFA salt stands out due to its balanced PEG8 linker, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .

Properties

Molecular Formula

C37H53N3O10

Molecular Weight

699.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41)

InChI Key

RNQRJPMIQPZGDT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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